molecular formula C16H19FN4O B12266677 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B12266677
M. Wt: 302.35 g/mol
InChI Key: LSTFKCVWLGJLRM-UHFFFAOYSA-N
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Description

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a chemical compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methoxypyrimidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenyl)methyl]piperazine
  • 4-Methoxypyrimidine
  • 2-Fluorobenzyl chloride

Uniqueness

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C16H19FN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3

InChI Key

LSTFKCVWLGJLRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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